

Post-Translational Modifications of Vimentin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VIMENTIN

Cat. No.: B1176767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimentin, a type III intermediate filament protein, is a key component of the cytoskeleton in mesenchymal cells. Beyond its structural role in maintaining cell shape and integrity, **vimentin** is increasingly recognized as a dynamic signaling scaffold, participating in a multitude of cellular processes including cell migration, adhesion, and signal transduction.^[1] The functional plasticity of **vimentin** is intricately regulated by a diverse array of post-translational modifications (PTMs). These modifications act as molecular switches, modulating **vimentin**'s assembly dynamics, its interactions with other proteins, and its subcellular localization. Understanding the landscape of **vimentin** PTMs is therefore critical for elucidating its role in physiological processes and in the pathogenesis of diseases such as cancer, fibrosis, and autoimmune disorders. This technical guide provides an in-depth overview of the major PTMs of **vimentin**, their functional consequences, and detailed experimental protocols for their investigation.

Data Presentation: Summary of Vimentin Post-Translational Modifications

The following tables summarize the key quantitative data on the major post-translational modifications of **vimentin**, including the modifying enzymes, specific residue sites, and their functional effects.

Phosphorylation

Kinase	Residue(s)	Effect on Vimentin	Cellular Outcome
Akt1 (PKB)	Ser38, Ser39	Filament disassembly, protection from caspase-mediated cleavage. [2] [3]	Increased cell motility and invasion. [2]
p21-activated kinase (PAK1)	Ser25, Ser38, Ser50, Ser55, Ser56, Ser65, Ser72	Filament disassembly and reorganization. [1] [4]	Regulation of cell migration and smooth muscle contraction. [4] [5]
Rho-associated kinase (ROCK)	Ser38, Ser71	Filament disassembly. [6]	Regulation of cytokinesis and cell morphology. [6] [7]
Protein Kinase A (PKA)	Multiple sites in the N-terminal head domain	Inhibition of filament assembly. [8]	Modulation of filament dynamics.
Protein Kinase C (PKC)	Multiple sites in the N-terminal head domain	Regulation of filament assembly and interaction with other proteins. [8] [9]	Control of integrin recycling and cell motility. [9]
Aurora B Kinase	M-phase specific sites	Filament reorganization during mitosis. [10]	Proper segregation of vimentin to daughter cells. [10]
Raf-1/CK2	Unspecified sites	Vimentin phosphorylation and remodeling. [11]	Promotion of TNF- α -mediated endothelial apoptosis. [11]

Ubiquitination

E3 Ligase	Residue(s)	Effect on Vimentin	Cellular Outcome
KPC1	Not specified	Vimentin ubiquitination and degradation. [12]	Reduced cell migration and tumorigenicity. [12]

SUMOylation

Enzyme	Residue(s)	Effect on Vimentin	Cellular Outcome
Ubc9 (E2 conjugating enzyme)	Not specified	Regulation of vimentin polymerization.	Inhibition of filament assembly.

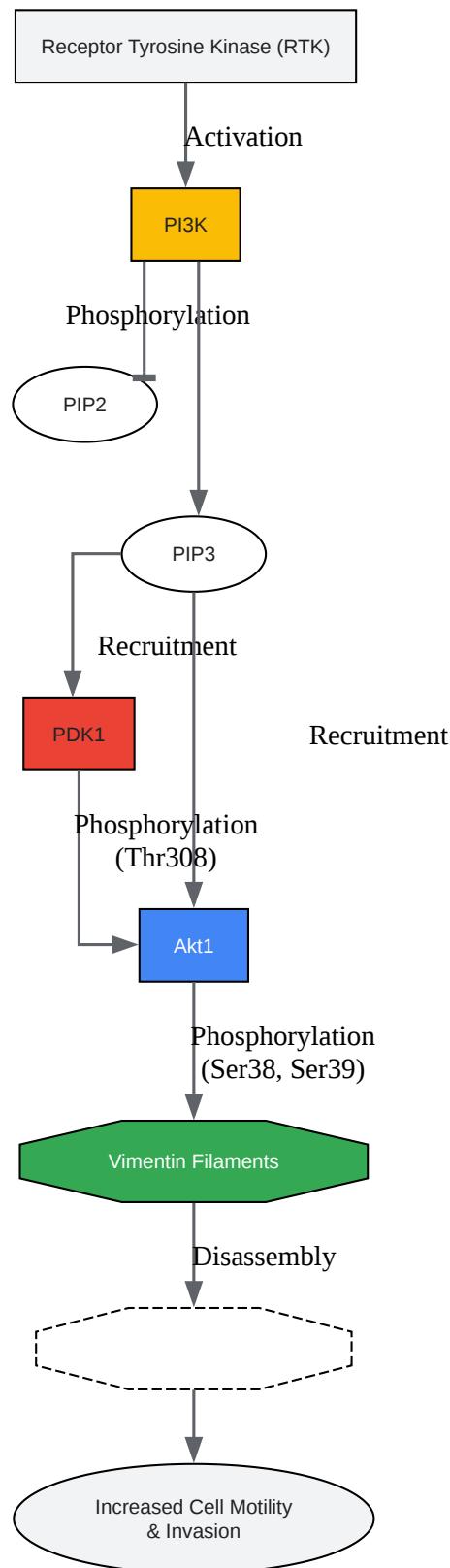
Acetylation

Enzyme	Residue(s)	Effect on Vimentin	Cellular Outcome
Not specified	Lysine residues	Regulation of filament organization.	Modulation of cell motility.

Citrullination

Enzyme	Residue(s)	Effect on Vimentin	Cellular Outcome
Peptidylarginine deiminases (PADs)	Arginine residues	Generation of citrullinated vimentin. [13]	Implicated in the pathogenesis of rheumatoid arthritis. [13]

O-GlcNAcylation

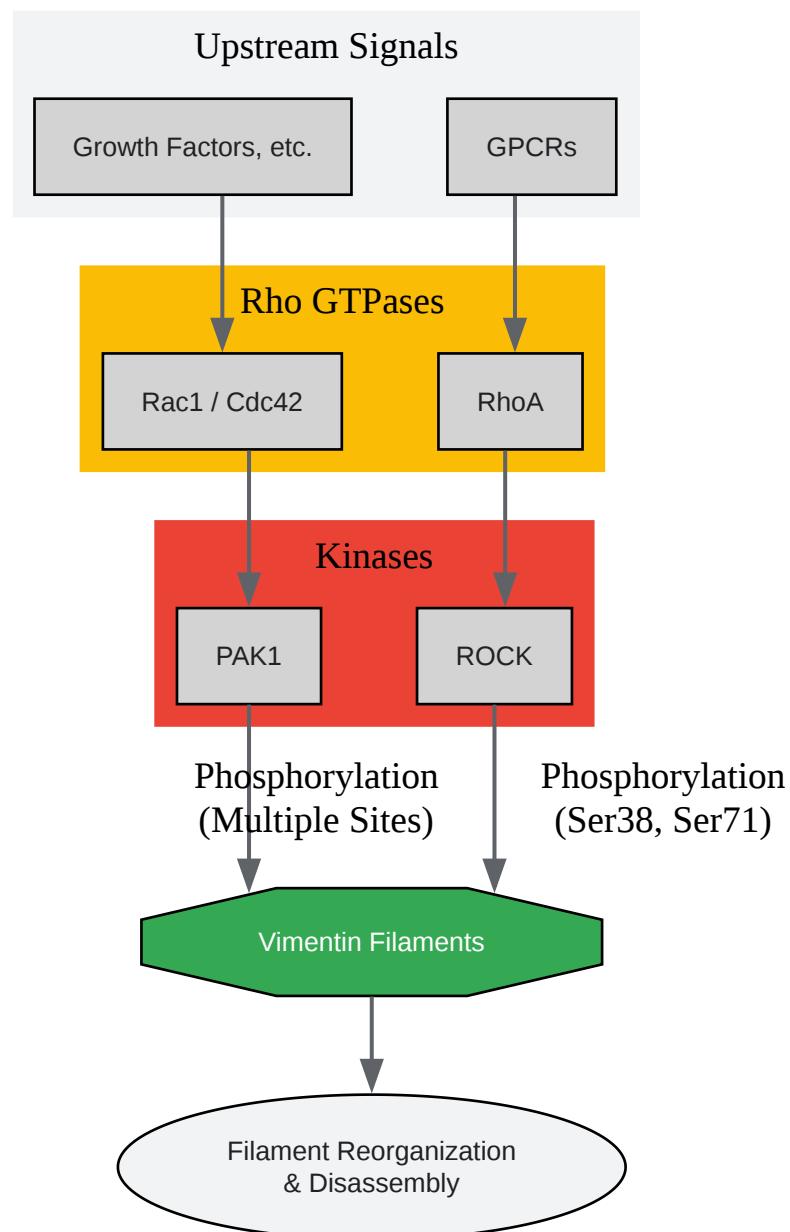

Enzyme	Residue(s)	Effect on Vimentin	Cellular Outcome
O-GlcNAc transferase (OGT)	Ser/Thr residues in the head domain	Regulation of filament assembly and interaction with other proteins.[14]	Modulation of vimentin's role in mitosis.[10]
O-GlcNAcase (OGA)	Ser/Thr residues in the head domain	Removal of O-GlcNAc modification.[14]	Dynamic regulation of vimentin glycosylation. [10]

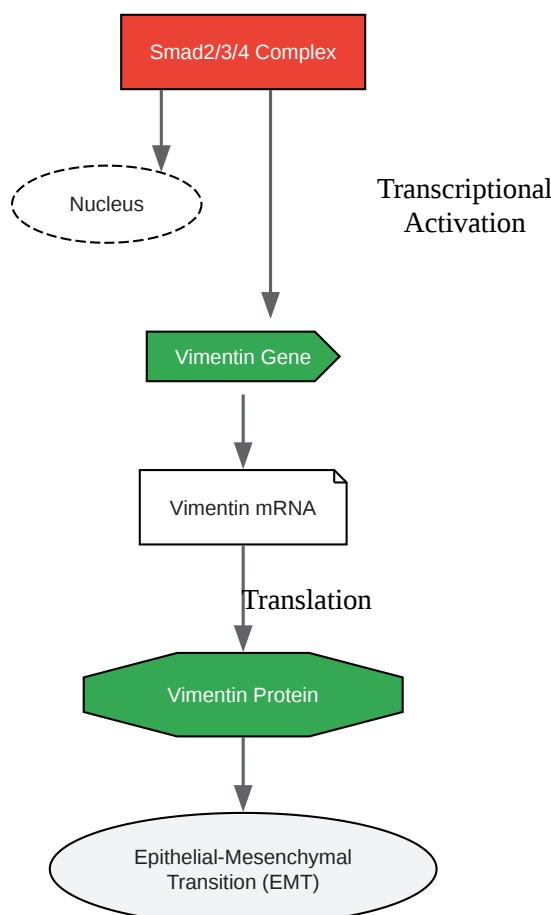
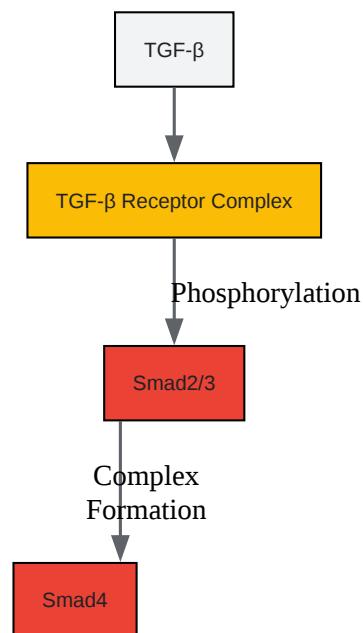
Signaling Pathways Regulating Vimentin PTMs

The post-translational modification of **vimentin** is a highly regulated process, often downstream of complex signaling cascades initiated by extracellular cues. Understanding these pathways is crucial for developing targeted therapeutic strategies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and motility.^{[3][15]} Akt1, a key downstream effector of PI3K, directly phosphorylates **vimentin** at Ser38 and Ser39, leading to filament disassembly and enhanced cell migration and invasion.^{[2][3]}





[Click to download full resolution via product page](#)

PI3K/Akt pathway leading to **vimentin** phosphorylation.

Rho-GTPase Signaling Pathways (ROCK and PAK)

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and also exert significant control over **vimentin** dynamics.^{[1][6]} Rho-associated kinase (ROCK) and p21-activated kinase (PAK) are two major downstream effectors of Rho GTPases that directly phosphorylate **vimentin**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. TGF β 1 regulation of vimentin gene expression during differentiation of the C2C12 skeletal myogenic cell line requires Smads, AP-1 and Sp1 family members - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Human anti-mutated citrullinated vimentin antibody (MCV) Elisa Kit – AFG Scientific [afgsci.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Invitrogen Click-IT O-GlcNAc Enzymatic Labeling System 1 Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. TGF- β -induced epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. lornajane.net [lornajane.net]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Post-Translational Modifications of Vimentin: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1176767#post-translational-modifications-of-vimentin-and-their-effects>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com